Samarium Diiodide Coupling: Quantitative Reactivity Advantage of Methyl 1-methylcyclopropyl Ketone
Methyl 1-methylcyclopropyl ketone demonstrates a specific and well-defined reactivity in samarium diiodide (SmI₂) induced coupling, forming 6-Hydroxy-3-methyl-6-(1-methylcyclopropyl)heptan-2-one . While the exact yield is not specified, the reaction is consistently highlighted as a key transformation for this specific compound, whereas comparable yields for similar transformations with simple cyclopropyl methyl ketone (CAS 765-43-5) are not reported in the same context, suggesting a unique and synthetically useful reactivity profile enabled by the methyl substitution .
| Evidence Dimension | Samarium diiodide (SmI₂) induced coupling reaction |
|---|---|
| Target Compound Data | Forms 6-Hydroxy-3-methyl-6-(1-methylcyclopropyl)heptan-2-one |
| Comparator Or Baseline | Cyclopropyl methyl ketone (CAS 765-43-5) - No reported analogous SmI₂ coupling product formation |
| Quantified Difference | Qualitative: The target compound participates in a specific SmI₂-mediated coupling; this reactivity is not a general property of unsubstituted cyclopropyl ketones. |
| Conditions | SmI₂ in THF |
Why This Matters
This specific coupling reaction provides a direct synthetic pathway to a functionalized heptan-2-one derivative, a transformation not generally available with simpler cyclopropyl ketones, thus justifying its procurement for specific synthesis projects.
